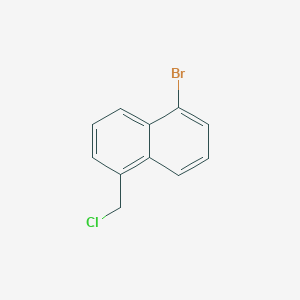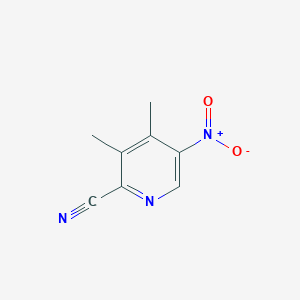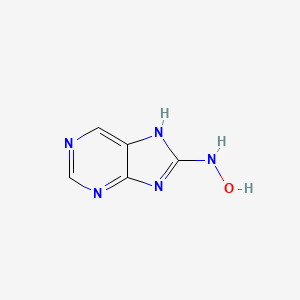
N-(7H-purin-8-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7H-purin-8-yl)hydroxylamine: is a chemical compound with the molecular formula C5H5N5O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7H-purin-8-yl)hydroxylamine typically involves the reaction of purine derivatives with hydroxylamine. One common method includes the reaction of 8-bromopurine with hydroxylamine under basic conditions to yield this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and yield, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(7H-purin-8-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-(7H-purin-8-yl)nitrosoamine.
Reduction: It can be reduced to form N-(7H-purin-8-yl)amine.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include N-(7H-purin-8-yl)nitrosoamine, N-(7H-purin-8-yl)amine, and various substituted purine derivatives .
Scientific Research Applications
N-(7H-purin-8-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other purine derivatives.
Biology: This compound is studied for its potential role in DNA repair mechanisms and as a mutagenic agent.
Medicine: Research is ongoing into its potential use as an antiviral or anticancer agent.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(7H-purin-8-yl)hydroxylamine involves its interaction with nucleic acids. It can form adducts with DNA, potentially leading to mutations. This property is being explored for its potential use in targeted mutagenesis and gene editing . The molecular targets include DNA bases, and the pathways involved may include DNA repair and replication processes.
Comparison with Similar Compounds
Similar Compounds
- N-(7H-purin-6-yl)hydroxylamine
- N-(7H-purin-9-yl)hydroxylamine
- N-(7H-purin-2-yl)hydroxylamine
Uniqueness
N-(7H-purin-8-yl)hydroxylamine is unique due to its specific position of the hydroxylamine group on the purine ring. This positional difference can significantly affect its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
17124-26-4 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
N-(7H-purin-8-yl)hydroxylamine |
InChI |
InChI=1S/C5H5N5O/c11-10-5-8-3-1-6-2-7-4(3)9-5/h1-2,11H,(H2,6,7,8,9,10) |
InChI Key |
SFGSNDQPUKSOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


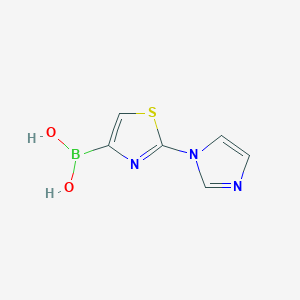
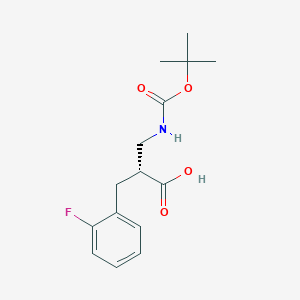
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
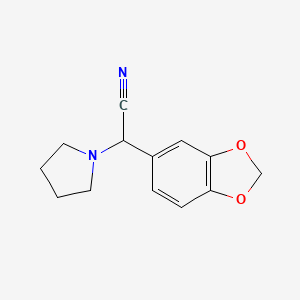
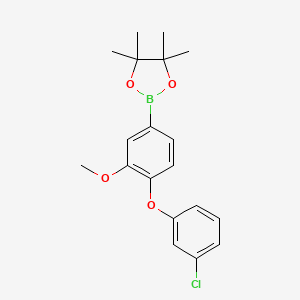


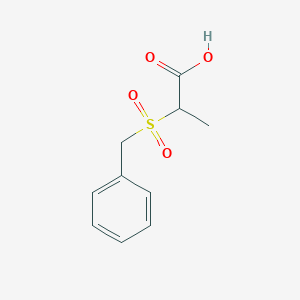
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
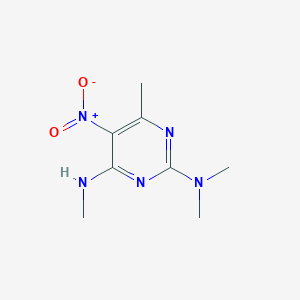

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
